EBI-1051

MEK inhibition Kinase assay SAR

Generic MEK inhibitors often yield inconsistent cellular potency due to scaffold-dependent selectivity. EBI-1051, featuring a unique benzofuran core from scaffold hopping, delivers differentiated pharmacology. • MEK1 IC50 of 3.9 nM; superior anti-proliferative activity vs. selumetinib in COLO-205 (IC50 4.7 nM), A549, and MDA-MB-231 lines • Orally bioavailable with demonstrated in vivo efficacy in COLO-205 xenograft models • Essential analytical reference standard for medicinal chemistry programs evaluating benzofuran-based MEK inhibitors

Molecular Formula C18H15F2IN2O5
Molecular Weight 504.2 g/mol
Cat. No. B12421728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEBI-1051
Molecular FormulaC18H15F2IN2O5
Molecular Weight504.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C=C3C=COC3=C2F)C(=O)NOC(CO)CO
InChIInChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26)
InChIKeyVUJYNHRRRJUAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EBI-1051: Potent and Selective MEK Inhibitor


N-(1,3-dihydroxypropan-2-yloxy)-7-fluoro-6-(2-fluoro-4-iodoanilino)-1-benzofuran-5-carboxamide, known as EBI-1051, is a novel, orally bioavailable small molecule inhibitor of mitogen-activated protein kinase kinase (MEK) [1]. It was developed through a scaffold-hopping strategy based on known clinical compounds and features a unique benzofuran core [1]. EBI-1051 demonstrates potent in vitro activity against MEK1, with an IC50 of 3.9 nM, and shows superior anti-proliferative effects in specific cancer cell lines compared to the established MEK inhibitor AZD6244 (selumetinib) [1]. The compound has also shown promising in vivo efficacy in tumor xenograft models [1].

MEK pathway inhibition study fit
Benzofuran scaffold kinase selectivity profiling
Oral dosing research context

EBI-1051: Advantages Over Other MEK Inhibitors


The mitogen-activated protein kinase kinase (MEK) inhibitor class contains several clinically approved and pre-clinical candidates, yet subtle structural differences profoundly impact kinase selectivity, cellular potency, and in vivo efficacy. EBI-1051 is distinguished by its unique benzofuran scaffold, derived through a scaffold-hopping approach, which imparts a distinct binding mode and pharmacological profile compared to allosteric inhibitors like selumetinib or trametinib [1]. Direct comparative data from the primary literature demonstrates that EBI-1051 exhibits superior anti-proliferative potency relative to the benchmark inhibitor AZD6244 in key cancer cell lines, including COLO-205, A549, and MDA-MB-231 [1]. Consequently, simple substitution with a generic MEK inhibitor could lead to significantly different experimental outcomes, especially in models of melanoma and colorectal cancer where this differential activity is most pronounced.

Scaffold-dependent binding
Benzofuran core may shift isoform-selectivity profile relative to allosteric MEK inhibitors.
Cell-model potency variation
Anti-proliferative response may differ across cell lines; reported differential activity in COLO‑205, A549, MDA‑MB‑231.
Model-dependent response
Potency ranking in enzymatic assays may not fully predict cellular or in vivo outcomes.

EBI-1051: Quantitative Comparison Evidence


Superior MEK1 Inhibition over Selumetinib

EBI-1051 demonstrates a higher affinity for the MEK1 kinase than the comparator selumetinib (AZD6244). In a cell-free kinase assay, EBI-1051 inhibited MEK1 with an IC50 of 3.9 nM [1]. In contrast, selumetinib exhibits an IC50 of 14 nM for MEK1 in comparable assays [2]. This represents an approximately 3.6-fold improvement in enzymatic potency.

MEK1 Inhibition
Reported
IC50 3.9 nM vs. 14 nM (selumetinib)
Supports MEK1 affinity comparison context
3.6-fold difference; cross-study comparable
MEK inhibition Kinase assay SAR

Superior Antiproliferative Activity in COLO-205 Cells

EBI-1051 exhibits markedly superior inhibition of cell viability in the BRAF V600E-mutant COLO-205 colorectal cancer cell line compared to selumetinib. EBI-1051 inhibits COLO-205 cell viability with an IC50 of 4.7 nM . In a separate study under comparable conditions, selumetinib was found to have an IC50 of 29.23 nM for COLO-205 cells [1]. This represents an approximately 6.2-fold increase in potency.

COLO‑205 Viability
Reported
IC50 4.7 nM vs. 29.23 nM (selumetinib)
Supports cell-model potency screening context
BRAF V600E mutant; 6.2-fold difference
Colorectal cancer Anti-proliferation BRAF V600E

Superior Potency Across Cancer Cell Lines

The primary literature directly states that compared to AZD6244, EBI-1051 showed superior potency in a panel of cancer cell lines, specifically including colon-205, A549 (lung cancer), and MDA-MB-231 (breast cancer) [1]. This head-to-head comparison from the same research group confirms that the increased potency of EBI-1051 is not limited to a single cell line but extends across multiple tumor types.

Multi-cell line panel
Head-to-head
Higher potency vs. selumetinib across COLO‑205, A549, MDA‑MB‑231
Supports multi-cell line potency review
Within-study head-to-head comparison
Cancer cell panel Anti-proliferative activity Comparative pharmacology

In Vivo Efficacy in Colorectal Cancer Xenograft

EBI-1051 has demonstrated excellent in vivo efficacy in a COLO-205 tumor xenograft model in mice, establishing it as an orally bioavailable candidate suitable for pre-clinical development [1]. While quantitative tumor growth inhibition data from this study is not publicly available for comparison, the demonstration of robust in vivo activity confirms that the compound's potent in vitro profile translates to a relevant physiological setting. This is a critical differentiator from many early-stage MEK inhibitors which may fail to show efficacy in vivo due to poor pharmacokinetic properties.

In vivo xenograft
Endpoint context
Reported tumor growth inhibition in COLO‑205 model
Supports in vivo model-response context
Oral bioavailability implied; quantitative data not publicly compared
In vivo pharmacology Xenograft Tumor growth inhibition

EBI-1051: Optimal Research Applications


Target Engagement in BRAF V600E-Mutant Colorectal Cancer

Given its superior potency in the COLO-205 cell line (IC50 of 4.7 nM) compared to selumetinib, EBI-1051 is the preferred tool compound for in vitro studies investigating MEK dependency and downstream signaling (e.g., pERK inhibition) in BRAF V600E-mutant colorectal cancer models [1]. Its high potency allows for the use of lower drug concentrations, minimizing potential off-target effects and improving assay signal-to-noise ratios.

Comparative Oncology Across Solid Tumor Cell Lines

The direct head-to-head evidence showing EBI-1051's superiority over AZD6244 in COLO-205 (colon), A549 (lung), and MDA-MB-231 (breast) cell lines makes it a valuable comparator for any new MEK inhibitor candidates being evaluated in similar cell line panels [1]. Researchers can use EBI-1051 as a high-potency benchmark to contextualize the activity of novel compounds in these specific genetic backgrounds.

In Vivo Efficacy Studies in Murine Xenograft Models

The established in vivo efficacy of EBI-1051 in a COLO-205 tumor xenograft model, combined with its oral bioavailability, makes it a suitable positive control or treatment arm for in vivo pharmacology studies [1]. This is particularly relevant for studies exploring MEK inhibition in colorectal cancer or for investigating combination therapies where a potent and orally active MEK inhibitor is required.

SAR Studies for Benzofuran-Based Kinase Inhibitors

As a lead compound from a successful scaffold-hopping effort that produced a novel benzofuran-based MEK inhibitor, EBI-1051 serves as an important reference standard for medicinal chemistry programs [1]. Procurement of this specific compound is essential for analytical comparisons (e.g., HPLC, NMR) and for establishing baseline activity in assays designed to evaluate new analogs with modifications to the benzofuran core or side chains.

Application
Selection Property
Validation Focus
BRAF V600E colorectal cancer model studies
MEK pathway selectivity
pERK inhibition and downstream signaling endpoints
Comparative oncology cell line panel profiling
Potency ranking across cell lines
Cell-viability endpoint review
In vivo murine xenograft model studies
Oral bioavailability context
Tumor growth inhibition endpoint monitoring
SAR reference for benzofuran-based inhibitors
Structural identity and analytical purity
NMR/HPLC benchmark comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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